Cas no 2098039-92-8 (tert-butyl N-(1-ethynylcyclopropyl)methylcarbamate)

tert-butyl N-(1-ethynylcyclopropyl)methylcarbamate 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-[(1-ethynylcyclopropyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl N-(1-ethynylcyclopropyl)methylcarbamate
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- インチ: 1S/C11H17NO2/c1-5-11(6-7-11)8-12-9(13)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13)
- InChIKey: PZXFJRIGMZARTA-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NCC1(C#C)CC1
tert-butyl N-(1-ethynylcyclopropyl)methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1879338-0.1g |
tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |
2098039-92-8 | 95% | 0.1g |
$376.0 | 2023-09-18 | |
Enamine | EN300-1879338-5.0g |
tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |
2098039-92-8 | 95% | 5.0g |
$3147.0 | 2023-07-10 | |
Aaron | AR01XIMP-500mg |
tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |
2098039-92-8 | 95% | 500mg |
$1190.00 | 2025-02-14 | |
1PlusChem | 1P01XIED-2.5g |
tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |
2098039-92-8 | 95% | 2.5g |
$2691.00 | 2023-12-19 | |
1PlusChem | 1P01XIED-50mg |
tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |
2098039-92-8 | 95% | 50mg |
$363.00 | 2023-12-19 | |
Aaron | AR01XIMP-10g |
tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |
2098039-92-8 | 95% | 10g |
$6443.00 | 2023-12-15 | |
Enamine | EN300-1879338-0.5g |
tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |
2098039-92-8 | 95% | 0.5g |
$847.0 | 2023-09-18 | |
Enamine | EN300-1879338-0.25g |
tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |
2098039-92-8 | 95% | 0.25g |
$538.0 | 2023-09-18 | |
Enamine | EN300-1879338-0.05g |
tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |
2098039-92-8 | 95% | 0.05g |
$252.0 | 2023-09-18 | |
Enamine | EN300-1879338-10.0g |
tert-butyl N-[(1-ethynylcyclopropyl)methyl]carbamate |
2098039-92-8 | 95% | 10.0g |
$4667.0 | 2023-07-10 |
tert-butyl N-(1-ethynylcyclopropyl)methylcarbamate 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
tert-butyl N-(1-ethynylcyclopropyl)methylcarbamateに関する追加情報
tert-butyl N-(1-ethynylcyclopropyl)methylcarbamate: A Comprehensive Overview
tert-butyl N-(1-ethynylcyclopropyl)methylcarbamate (CAS No. 2098039-92-8) is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, with its distinctive structure featuring a tert-butyl group, a methylcarbamate moiety, and a 1-ethynylcyclopropyl substituent, exhibits intriguing chemical properties that make it a valuable subject for research and development.
The cyclopropane ring in the molecule is a key structural element, contributing to its stability and reactivity. Recent studies have highlighted the potential of such strained ring systems in drug design, where they can enhance bioavailability and target specificity. The ethynyl group attached to the cyclopropane further adds functional diversity, enabling the compound to participate in various chemical reactions, including click chemistry and conjugation reactions.
One of the most notable applications of tert-butyl N-(1-ethynylcyclopropyl)methylcarbamate is in the synthesis of advanced materials. Researchers have explored its use as a precursor for constructing supramolecular assemblies and polymer networks. The ability of this compound to form strong hydrogen bonds due to its methylcarbamate group has been leveraged to create materials with exceptional mechanical properties and thermal stability.
In the pharmaceutical industry, this compound has shown promise as an intermediate in drug synthesis. Its unique structure allows for the creation of bioisosteres, which can improve drug efficacy by mimicking the pharmacophore of biologically active molecules. Recent findings suggest that derivatives of this compound may exhibit potential in treating neurodegenerative diseases by modulating key enzyme activities.
The synthesis of tert-butyl N-(1-ethynylcyclopropyl)methylcarbamate involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. The use of transition metal catalysts has been pivotal in achieving high yields and selectivity in its preparation. Innovations in catalytic methods have further enhanced the scalability of this synthesis, making it more accessible for industrial applications.
From an environmental perspective, the compound's biodegradability and eco-toxicological profile are areas of active research. Preliminary studies indicate that it undergoes rapid degradation under aerobic conditions, reducing its environmental footprint. However, further investigations are required to fully understand its impact on ecosystems.
In conclusion, tert-butyl N-(1-ethynylcyclopropyl)methylcarbamate (CAS No. 2098039-92-8) stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure, coupled with cutting-edge research findings, positions it as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover new applications and properties, this compound is poised to play an increasingly significant role in advancing scientific and technological frontiers.
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